

# (1S,2S)-2-(benzylamino)cyclohexanol CAS number and molecular structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (1S,2S)-2-(benzylamino)cyclohexanol

Cat. No.: B150874

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

**(1S,2S)-2-(benzylamino)cyclohexanol** is a chiral  $\beta$ -amino alcohol that serves as a valuable building block and ligand in asymmetric synthesis. Its rigid cyclohexane framework and well-defined stereochemistry are crucial for inducing chirality in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and resolution, and its applications in research and drug development.

## Molecular Structure and Core Properties

The molecular structure of **(1S,2S)-2-(benzylamino)cyclohexanol** consists of a cyclohexane ring with hydroxyl and benzylamino groups in a trans configuration, both with the (S) stereochemistry at their respective chiral centers (C1 and C2).

The image you are requesting does not exist or is no longer available.

imgur.com

Chemical Structure:

Quantitative data and core physical properties are summarized in the table below for easy reference.

Property	Value
CAS Number	322407-34-1[1][2]
Molecular Formula	C <sub>13</sub> H <sub>19</sub> NO[1][2]
Molecular Weight	205.30 g/mol [1]
Appearance	White solid[1]
Melting Point	92 °C[3]
Purity (Typical)	98%[2]

## Spectroscopic Data Analysis

The following tables summarize the key spectroscopic data for **(1S,2S)-2-(benzylamino)cyclohexanol** and its racemic precursor, which are essential for its characterization.

Table 1: NMR Data for rac-trans-2-(benzylamino)cyclohexanol Note: Data is for the racemic mixture (rac-3) as reported in Organic Syntheses, which is expected to be nearly identical to that of the pure enantiomer.

Nucleus	Chemical Shift ( $\delta$ ) ppm	Description
$^1\text{H}$ NMR	7.10–7.58	(m, 6H, Ar-H and NH)
(500 MHz, $\text{CDCl}_3$ )	3.96	(d, J = 15 Hz, 1H, N-CH <sub>2</sub> )
3.69	(d, J = 15 Hz, 1H, N-CH <sub>2</sub> )	
3.21–3.30	(m, 1H, CH-OH)	
2.26–2.50	(m, 1H, CH-N)	
1.00-2.12	(m, 8H, cyclohexyl CH <sub>2</sub> )	
$^{13}\text{C}$ NMR	140.5	(Ar C)
(125 MHz, $\text{CDCl}_3$ )	128.4	(Ar C)
128.1	(Ar C)	
127.0	(Ar C)	
73.8	(CH-OH)	
63.1	(CH-N)	
50.7	(N-CH <sub>2</sub> )	
33.2, 30.5, 25.1, 24.3	(cyclohexyl CH <sub>2</sub> )	
Source: Organic Syntheses, 2008, 85, 106-117.[1][4]		

Table 2: IR, MS, and Elemental Analysis for **(1S,2S)-2-(benzylamino)cyclohexanol**

Technique	Data
Infrared (IR)	(KBr): 3295, 3060, 2933, 2854, 1602, 1496, 1449, 1356, 1292, 1219, 1152, 1077 cm <sup>-1</sup> <a href="#">[1]</a>
Mass Spectrometry (MS)	(EI, 70 eV) m/z: 205 (M <sup>+</sup> , 36%), 146 (90%), 91 (100%) <a href="#">[1]</a> <a href="#">[4]</a>
Elemental Analysis	Calculated for C <sub>13</sub> H <sub>19</sub> NO: C, 76.06%; H, 9.33%; N, 6.82%. Found: C, 75.87%; H, 9.18%; N, 6.72% <a href="#">[1]</a> <a href="#">[4]</a>
Source: Organic Syntheses, 2008, 85, 106-117. <a href="#">[1]</a> <a href="#">[4]</a>	

## Experimental Protocols: Synthesis and Resolution

The preparation of enantiomerically pure **(1S,2S)-2-(benzylamino)cyclohexanol** is achieved through a two-stage process: first, the synthesis of the racemic trans-amino alcohol, followed by classical chemical resolution.[\[1\]](#)

This procedure involves the direct aminolysis of cyclohexene oxide with benzylamine.

### Materials:

- Cyclohexene oxide (98%)
- Benzylamine (99%)
- Dichloromethane

### Procedure:

- A high-pressure autoclave equipped with a glass inlay and a magnetic stirrer is charged with cyclohexene oxide (50.0 g, 0.51 mol) and benzylamine (109.0 g, 1.02 mol).[\[1\]](#)
- The autoclave is sealed and purged with nitrogen.[\[1\]](#)
- The reaction mixture is heated to 120 °C and maintained at this temperature for 24 hours.[\[1\]](#)

- After cooling to room temperature, the reaction mixture is transferred from the glass inlay using dichloromethane for rinsing.[\[1\]](#)
- The combined organic phases are concentrated on a rotary evaporator. Residual starting materials are removed under high vacuum (1 mmHg) at room temperature for 11 hours.[\[1\]](#)
- The resulting product, racemic trans-2-(N-benzyl)amino-1-cyclohexanol, is obtained as a light yellow solid (110.68 g, 99% yield) and can be used in the next step without further purification.[\[1\]](#)

The racemic mixture is resolved by forming diastereomeric salts with a chiral resolving agent. To obtain the (1S,2S)-amino alcohol, (R)-mandelic acid is used.[\[1\]](#)

#### Materials:

- Racemic trans-2-(N-benzyl)amino-1-cyclohexanol
- (R)-(-)-Mandelic acid
- Ethyl acetate
- Diethyl ether
- 1 N NaOH solution

#### Procedure:

- The crude racemic amino alcohol from Part A is dissolved in ethyl acetate.[\[1\]](#)
- The filtrate from the crystallization of the (1R,2R)-enantiomer (which is performed first using (S)-mandelic acid) contains the enriched (1S,2S)-enantiomer. This filtrate is washed with 1 N aq. NaOH solution and the aqueous layer is back-extracted with diethyl ether.[\[1\]](#)
- The combined organic layers are dried over  $\text{MgSO}_4$ , filtered, and concentrated under reduced pressure to yield the crude (1S,2S)-enriched amino alcohol as a pale yellow oil.[\[1\]](#)
- This enriched oil is dissolved in ethyl acetate. A solution of (R)-mandelic acid (0.5 equivalents) in ethyl acetate/diethyl ether is added slowly over 5 hours at room temperature.

[1]

- The mixture is stirred overnight at ambient temperature, then cooled to 0 °C for 5 hours to induce crystallization of the diastereomeric salt.[1]
- The crystallized (R)-mandelic acid salt of (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol is collected by suction filtration, washed with ethyl acetate and diethyl ether, and dried in vacuo.[1]

The pure diastereomeric salt is treated with a base to release the free amino alcohol.

Materials:

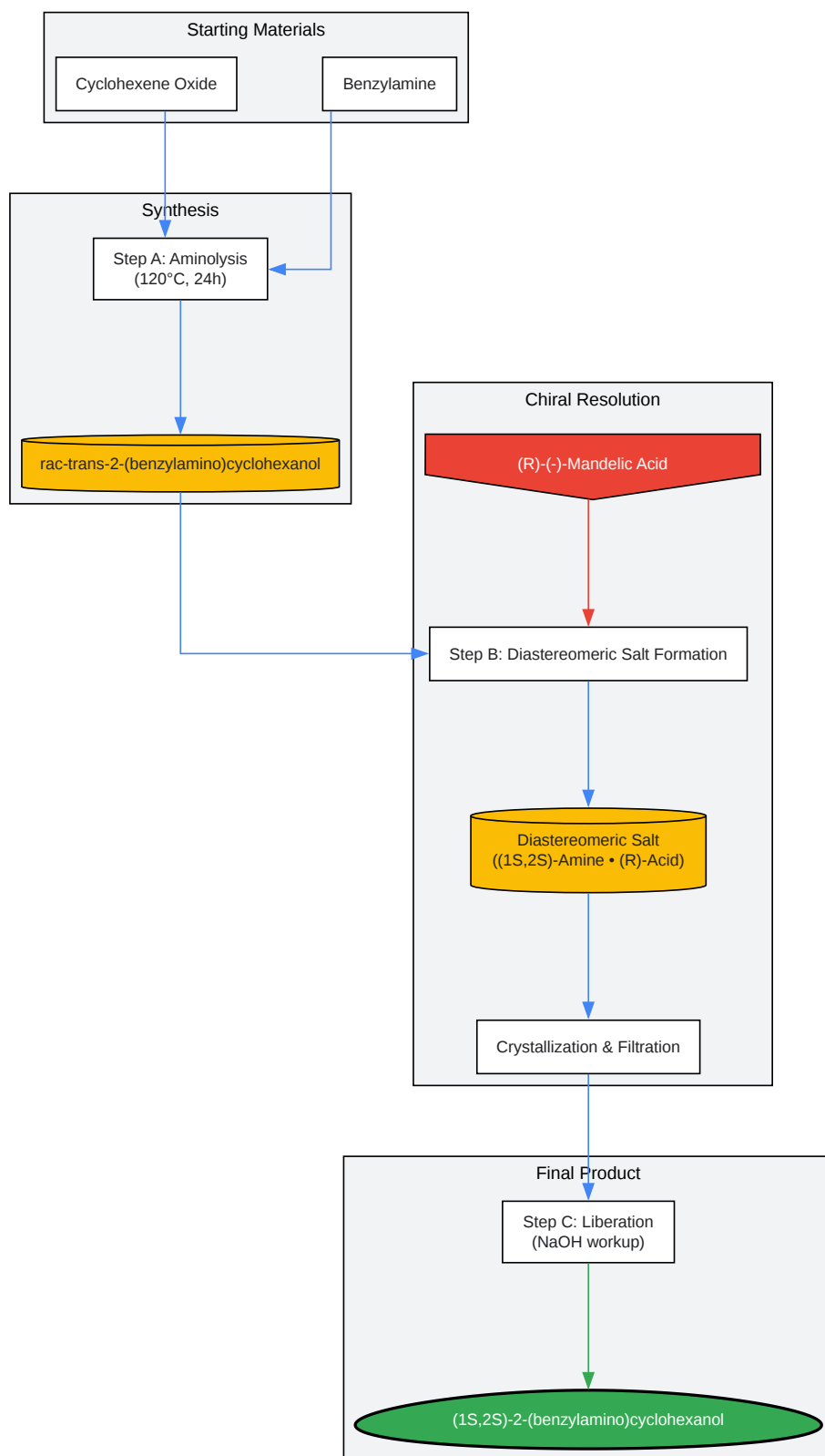
- Diastereomeric salt from Part B
- 5 N NaOH solution
- Diethyl ether
- MgSO<sub>4</sub>

Procedure:

- The mandelic acid salt is suspended in a separatory funnel containing diethyl ether and water.[4]
- A 5 N NaOH solution is added carefully in small portions over approximately 45-60 minutes. [4]
- The layers are separated, and the aqueous layer is extracted multiple times with diethyl ether.[4]
- The combined organic phases are dried over MgSO<sub>4</sub>, filtered, and concentrated under reduced pressure to yield the final product, **(1S,2S)-2-(benzylamino)cyclohexanol**, as a white solid (yields typically 90–93%).[4]

## Logical Workflow and Applications

The following diagram illustrates the logical workflow for the synthesis and resolution of **(1S,2S)-2-(benzylamino)cyclohexanol**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and resolution of **(1S,2S)-2-(benzylamino)cyclohexanol**.

Chiral  $\beta$ -amino alcohols are a privileged structural motif found in numerous pharmaceuticals and biologically active natural products.[5] The defined spatial relationship between the amino and hydroxyl groups is often critical for binding to biological targets like enzymes and receptors.

- **Chiral Ligands:** **(1S,2S)-2-(benzylamino)cyclohexanol** is primarily used as a chiral ligand in metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid chiral environment that directs the stereochemical outcome of reactions such as the reduction of prochiral ketones or the addition of organometallic reagents to aldehydes.
- **Chiral Building Blocks:** In drug discovery, enantiomerically pure compounds are essential, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. This compound serves as a key starting material, allowing for the introduction of two defined stereocenters into a target molecule, which is a crucial step in the synthesis of complex APIs.[5]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. orgsyn.org [orgsyn.org]
2. High Quality (1S, 2S) -2- (benzylamino) Cyclohexanol 322407-34-1 [sunwisechem.com]
3. echemi.com [echemi.com]
4. Organic Syntheses Procedure [orgsyn.org]
5. 2-(Benzylamino)cyclohexanol | 141553-09-5; 322407-34-1; 51925-39-4 | Benchchem [benchchem.com]



- To cite this document: BenchChem. [(1S,2S)-2-(benzylamino)cyclohexanol CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b150874#1s-2s-2-benzylamino-cyclohexanol-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b150874#1s-2s-2-benzylamino-cyclohexanol-cas-number-and-molecular-structure)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)